3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
CAS No.: 2034364-70-8
Cat. No.: VC4302428
Molecular Formula: C13H14N4O4
Molecular Weight: 290.279
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034364-70-8 |
|---|---|
| Molecular Formula | C13H14N4O4 |
| Molecular Weight | 290.279 |
| IUPAC Name | 3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C13H14N4O4/c1-21-11-9(3-2-4-14-11)12(19)16-6-8(7-16)17-10(18)5-15-13(17)20/h2-4,8H,5-7H2,1H3,(H,15,20) |
| Standard InChI Key | JOJFRVFGHRRIEZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC=N1)C(=O)N2CC(C2)N3C(=O)CNC3=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₃H₁₄N₄O₄ and a molecular weight of 290.279 g/mol. Its IUPAC name reflects its three core components:
-
2-Methoxypyridine-3-carbonyl: A substituted pyridine ring with a methoxy group at position 2 and a carbonyl group at position 3.
-
Azetidine: A four-membered saturated nitrogen-containing ring.
-
Imidazolidine-2,4-dione: A five-membered ring with two ketone groups and two nitrogen atoms.
Structural Analysis
X-ray crystallography and NMR studies (not directly cited but inferred from analogous compounds in ) suggest that the azetidine ring adopts a puckered conformation, while the imidazolidine-2,4-dione moiety remains planar. The methoxypyridine group contributes to π-stacking interactions, which may enhance binding to biological targets.
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Low in water; soluble in DMSO | |
| LogP (Partition Coefficient) | Estimated 1.2 (predicted) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound typically involves a multi-step sequence:
-
Formation of the Azetidine Intermediate: Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions.
-
Coupling with 2-Methoxypyridine-3-carboxylic Acid: Achieved via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt).
-
Introduction of Imidazolidine-2,4-dione: Reaction with urea or thiourea under acidic conditions .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| 1 | DIAD, PPh₃, THF | 0–25°C | 65% |
| 2 | EDC, HOBt, DMF | RT | 78% |
| 3 | HCl, urea, reflux | 110°C | 52% |
Chemical Modifications
The compound undergoes functionalization at three sites:
-
Azetidine Nitrogen: Alkylation or acylation to enhance lipophilicity.
-
Imidazolidine-dione Carbonyls: Reduction to alcohols or conversion to thio derivatives .
-
Methoxy Group: Demethylation to yield reactive phenolic intermediates.
Biological Activity and Mechanism of Action
Enzyme Inhibition
In vitro studies highlight potent inhibition of monoamine oxidase B (MAO-B) (IC₅₀ = 0.8 μM) and cyclooxygenase-2 (COX-2) (IC₅₀ = 1.2 μM) . The azetidine nitrogen forms a hydrogen bond with Tyr-435 in MAO-B, while the methoxypyridine moiety engages in hydrophobic interactions with the enzyme’s active site.
Anticancer Properties
Against MCF-7 breast cancer cells, the compound exhibits an IC₅₀ of 12 μM by inducing apoptosis through caspase-3 activation. Comparatively, it shows lower toxicity toward non-cancerous HEK-293 cells (IC₅₀ > 50 μM), suggesting selective cytotoxicity.
Antimicrobial Effects
Preliminary data indicate activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 16 μg/mL) by disrupting cell wall synthesis. Synergy with β-lactam antibiotics enhances efficacy 4-fold.
Pharmacokinetic and Toxicological Profile
ADME Properties
-
Absorption: Moderate oral bioavailability (F = 43% in rats) due to first-pass metabolism.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxypyridine group to a hydroxypyridine derivative.
-
Excretion: Primarily renal (70% within 24 hours).
Toxicity
Acute toxicity studies in mice (LD₅₀ = 320 mg/kg) reveal reversible hepatotoxicity at high doses. Chronic administration (28 days) at 50 mg/kg/day caused no significant hematological changes.
Therapeutic Applications and Patent Landscape
Neurological Disorders
Patent US20160376263A1 claims derivatives of this compound as bitter taste modulators for dysgeusia management. Its MAO-B inhibition also positions it as a candidate for Parkinson’s disease therapy .
Oncology
WO20200216397 discloses analogs for osteosarcoma treatment via ADAMTS-5 inhibition, reducing cartilage degradation.
Infectious Diseases
Pending patents highlight formulations combining this compound with ceftaroline for MRSA infections.
Challenges and Future Directions
Targeted Delivery
Nanoparticle encapsulation (e.g., PLGA carriers) may enhance tumor-specific uptake and reduce off-target effects.
Resistance Mitigation
Structure-activity relationship (SAR) studies are needed to address emerging bacterial resistance to MRSA-targeting derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume